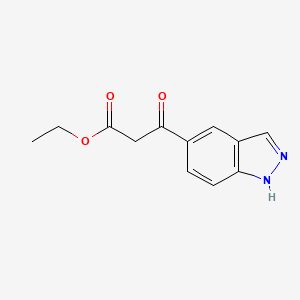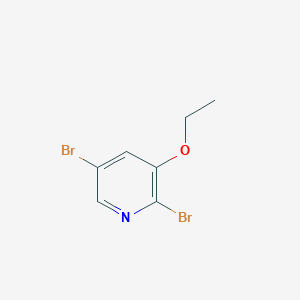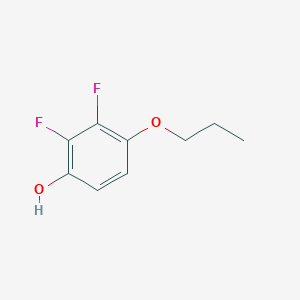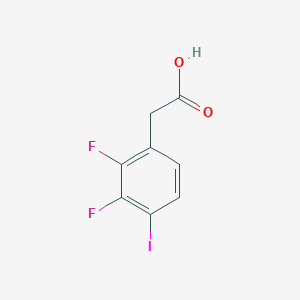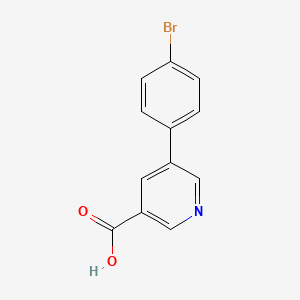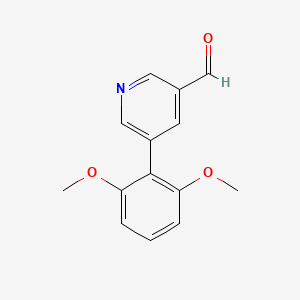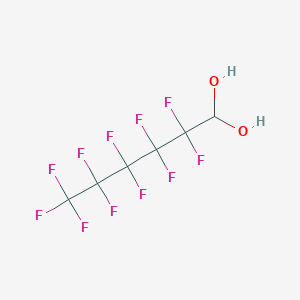
1H-Perfluorohexane-1,1-diol
Overview
Description
Preparation Methods
The synthesis of 1H-Perfluorohexane-1,1-diol typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane with fluorine gas under controlled conditions to introduce fluorine atoms into the hydrocarbon chain . Industrial production methods often involve the use of electrochemical fluorination (ECF) or direct fluorination techniques, which allow for the efficient incorporation of multiple fluorine atoms into the hexane backbone .
Chemical Reactions Analysis
1H-Perfluorohexane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the diol into other fluorinated alcohols or hydrocarbons.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include various fluorinated derivatives .
Scientific Research Applications
1H-Perfluorohexane-1,1-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Perfluorohexane-1,1-diol exerts its effects is primarily related to its high fluorine content. The presence of multiple fluorine atoms imparts unique properties, such as high electronegativity and low polarizability, which influence its interactions with other molecules . These interactions can affect molecular targets and pathways, including enzyme activity and membrane permeability .
Comparison with Similar Compounds
1H-Perfluorohexane-1,1-diol is unique among similar compounds due to its specific fluorination pattern and the presence of two hydroxyl groups. Similar compounds include:
Perfluorohexane: Lacks hydroxyl groups and has different chemical properties.
Perfluorohexanol: Contains a single hydroxyl group and exhibits different reactivity.
Perfluorooctanoic acid (PFOA): A longer-chain PFAS with distinct applications and environmental concerns.
The uniqueness of this compound lies in its combination of high fluorine content and the presence of two reactive hydroxyl groups, which make it a versatile compound for various applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexane-1,1-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h1,18-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQOFJJFAGOINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896759 | |
| Record name | (Perfluoropentyl)methanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904037-24-7 | |
| Record name | (Perfluoropentyl)methanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(trifluoromethoxy)phenyl]-2-(piperazin-1-yl-N-BOC protected)-1,3-thiazole-5-carboxylic acid](/img/structure/B3043607.png)
![2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3043610.png)
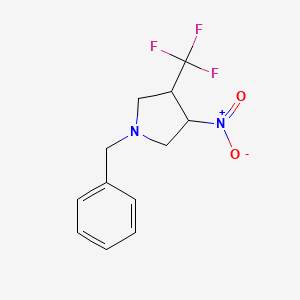
![2-[3,5-Bis(trifluoromethyl)phenoxy]ethanol](/img/structure/B3043615.png)

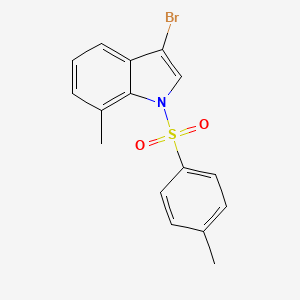
![[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3043619.png)
![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)
